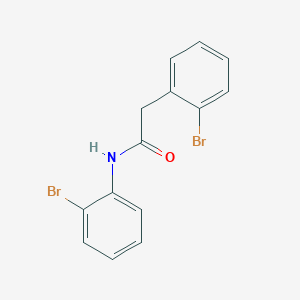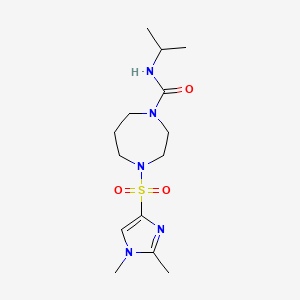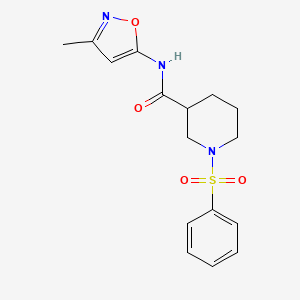
2-Methyl-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-6-(trifluoromethyl)nicotinamide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)nicotinamide” is represented by the formula C8H7F3N2O . The exact mass is 204.051041 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-6-(trifluoromethyl)nicotinamide” are not detailed in the retrieved sources, studies on oxidative trifluoromethylation reactions provide some insights . These reactions involve nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Physical And Chemical Properties Analysis
“2-Methyl-6-(trifluoromethyl)nicotinamide” has a molecular weight of 204.15 . Its exact mass is 204.051041 Da . Other physical and chemical properties specific to “2-Methyl-6-(trifluoromethyl)nicotinamide” are not detailed in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Development
- Development of Anti-Infective Agents: Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in synthesizing novel anti-infective agents, involves trifluoromethylation, a process closely related to 2-Methyl-6-(trifluoromethyl)nicotinamide. This synthesis is significant for its safety and economic aspects (Mulder et al., 2013).
Pharmacological Research
- Inhibition of Nicotinamide N-methyltransferase (NNMT): A small molecule analog of Nicotinamide, JBSNF-000088, which shows similarities to 2-Methyl-6-(trifluoromethyl)nicotinamide, was found to inhibit NNMT activity. This resulted in metabolic benefits like insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).
Antibacterial Applications
- Antibacterial Activity of Derivatives: Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, prepared from compounds including 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Metabolic and Physiological Studies
- Role in Nutrient Metabolism: Research on NNMT, a key enzyme involved in the metabolism of nicotinamide and related compounds like 2-Methyl-6-(trifluoromethyl)nicotinamide, indicates its significant role in regulating hepatic nutrient metabolism. This regulatory mechanism is linked to metabolic disease therapy opportunities (Hong et al., 2015).
DNA Methylation and Cellular Processes
- Effect on DNA Methylation and Cellular Function: Nicotinamide, a compound structurally related to 2-Methyl-6-(trifluoromethyl)nicotinamide, has been observed to influence DNA methylation processes, potentially affecting cellular functions like DNA repair and cell differentiation. These impacts are significant in the context of cancer and cellular stress responses (Berger & Sikorski, 1980); (Razin, Goren, & Friedman, 1975); (Meng et al., 2018).
Safety And Hazards
The safety data sheet for a related compound, Methyl 6-(trifluoromethyl)nicotinate, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and use only in a well-ventilated area . Specific safety and hazard information for “2-Methyl-6-(trifluoromethyl)nicotinamide” is not available in the retrieved sources.
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-4-5(7(12)14)2-3-6(13-4)8(9,10)11/h2-3H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKJHKVOIBAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

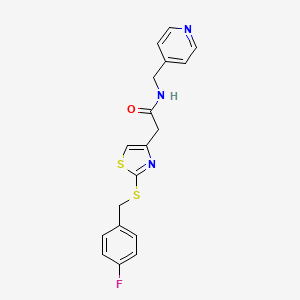
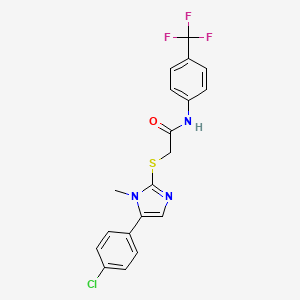
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
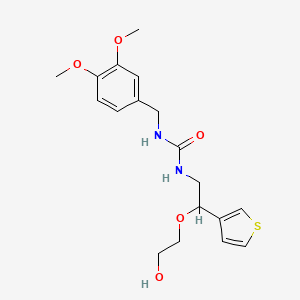
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)

![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)

